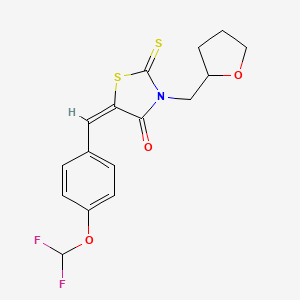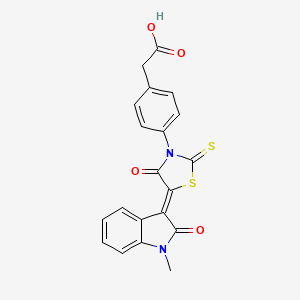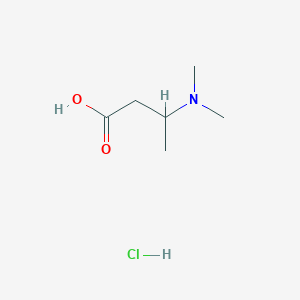
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide, also known as NPPA, is an organic compound of the nitrophenylprop-2-enamide family. It is a synthetic compound that has been studied for its potential applications in various fields, including biomedical research, drug discovery, and industrial chemistry. NPPA is a relatively new compound and has only recently been synthesized and studied in the laboratory.
科学的研究の応用
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields, including biomedical research, drug discovery, and industrial chemistry. In biomedical research, this compound has been studied for its potential use as a drug target, as it has been shown to interact with certain enzymes and receptors. In drug discovery, this compound has been studied for its ability to bind to and inhibit certain targets, which may lead to the development of new drugs. In industrial chemistry, this compound has been studied for its potential use as a catalyst in the synthesis of various compounds.
作用機序
The mechanism of action of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide is not fully understood. However, it is believed that this compound binds to certain enzymes and receptors, resulting in the inhibition of their activity. This inhibition can lead to the inhibition of certain metabolic pathways and the disruption of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the inhibition of certain metabolic pathways and the disruption of cellular processes. In addition, this compound has been shown to have an anti-inflammatory effect, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to and inhibit certain targets. The main limitation of using this compound in laboratory experiments is its relatively low stability, which can lead to degradation of the compound over time.
将来の方向性
Potential future directions for (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in biomedical research, drug discovery, and industrial chemistry. Additionally, further research into the synthesis of this compound and its stability could lead to the development of more efficient methods for its production and use.
合成法
The synthesis of (E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide involves the condensation of 3-nitrophenylacetic acid and 4-phenoxyphenylpropanoic acid. This reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an aqueous medium at a temperature of approximately 100°C. The reaction produces a white solid, which is then purified by recrystallization. The purified product is a white crystalline solid with a melting point of approximately 80°C.
特性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(14-9-16-5-4-6-18(15-16)23(25)26)22-17-10-12-20(13-11-17)27-19-7-2-1-3-8-19/h1-15H,(H,22,24)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXQMCQSHFJTQU-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2392598.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)
![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)


![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)

![1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2392612.png)
![2-[6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2392613.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)

![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)
